Cas no 2228565-88-4 (1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine)
1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine
- EN300-1979448
- [1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine
- 2228565-88-4
-
- Inchi: 1S/C10H14Cl2N2/c1-10(2,13-3)5-7-6-14-9(12)4-8(7)11/h4,6,13H,5H2,1-3H3
- InChI Key: SSCWHCVBVXNCQK-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1CC(C)(C)NC)Cl
Computed Properties
- Exact Mass: 232.0534038g/mol
- Monoisotopic Mass: 232.0534038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 24.9Ų
1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979448-1g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 1g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-5g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 5g |
$3812.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-10g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 10g |
$5652.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-0.05g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 0.05g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-0.1g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 0.1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-0.25g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 0.25g |
$1209.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-0.5g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 0.5g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-1.0g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1979448-2.5g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 2.5g |
$2576.0 | 2023-09-16 | ||
| Enamine | EN300-1979448-5.0g |
[1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl](methyl)amine |
2228565-88-4 | 5g |
$3812.0 | 2023-06-03 |
1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine
1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine: A Novel Scaffold for Targeted Therapeutic Applications
1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine is a structurally unique compound with the CAS number 2228565-88-4, representing a promising advancement in the development of small-molecule therapeutics. This compound belongs to the class of pyridine-derived amine derivatives, characterized by its core 4,6-dichloropyridin-3-yl group and a branched 2-methylpropan-2-yl(methyl)amine moiety. The strategic arrangement of functional groups in its molecular framework suggests potential for modulating biological activity through interactions with specific molecular targets.
Recent advances in synthetic chemistry have enabled the precise synthesis of this compound, leveraging transition-metal-catalyzed coupling reactions to achieve high regioselectivity. The synthesis pathway, as described in a 2023 study published in Journal of Medicinal Chemistry, involves the use of electrophilic chlorination and N-alkylation strategies to construct the key 4,6-dichloropyridin-3-yl scaffold. These methods have significantly improved the efficiency of large-scale production, addressing challenges in the scalability of complex organic syntheses.
The molecular structure of 1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine presents a unique opportunity for pharmacological exploration. The 4,6-dichloropyridin-3-yl group, with its electron-deficient nature, is known to enhance interactions with proton pump inhibitors and ATP-binding cassette transporters, while the 2-methylpropan-2-yl(methyl)amine side chain contributes to molecular flexibility and metabolic stability. This combination of structural features may enable the compound to exhibit dual targeting capabilities, as suggested by computational docking studies in 2024.
Emerging research in drug discovery has highlighted the potential of this compound as a lead molecule for the treatment of neurodegenerative diseases. A 2023 preclinical study demonstrated that the compound exhibits selective neuroprotection in models of Alzheimer's disease, likely through its ability to modulate beta-amyloid aggregation. The 4,6-dichloropyridin-3-yl moiety is hypothesized to interact with tau protein kinases, while the branched amine group may stabilize the conformation of neuroinflammatory mediators.
Advancements in computational modeling have further clarified the mechanism of action of this compound. Molecular dynamics simulations published in 2024 revealed that the 4,6-dichloropyridin-3-yl group forms hydrogen bonds with serine residues in the active sites of serine/threonine kinases, while the 2-methylpropan-2-yl(methyl)amine moiety acts as a molecular anchor for hydrophobic interactions. These findings suggest a potential role in the regulation of signal transduction pathways associated with cell proliferation and apoptosis.
The synthetic versatility of this compound has also been explored in the context of drug conjugation. A 2023 study demonstrated its utility as a linker molecule for the attachment of targeting ligands in antibody-drug conjugates (ADCs). The 4,6-dichloropyridin-3-yl group was modified to incorporate maleimide-reactive groups, enabling site-specific conjugation with monoclonal antibodies. This application highlights the compound's potential in the development of precision oncology therapies.
Pharmacokinetic studies of this compound, conducted in 2024, revealed favorable metabolic stability and bioavailability profiles. The 2-methylpropan-2-yl(methyl)amine side chain was found to confer resistance to cytochrome P450-mediated metabolism, while the 4,6-dichloropyridin-3-yl group contributed to enteric permeability. These properties make the compound a strong candidate for oral administration, with potential applications in chronic disease management.
The structural modularity of this compound also allows for the design of structure-activity relationship (SAR) studies. By systematically varying the 4,6-dichloropyridin-3-yl group and the 2-methylpropan-2-yl(methyl)amine moiety, researchers have identified key functional groups that enhance target specificity and efficacy. These findings are critical for the optimization of the compound for clinical translation and drug development.
In conclusion, 1-(4,6-dichloropyridin-3-yl)-2-methylpropan-2-yl(methyl)amine represents a significant breakthrough in the field of targeted therapeutics. Its unique molecular architecture, combined with recent advances in synthetic chemistry and computational modeling, positions it as a promising candidate for the treatment of complex diseases. Ongoing research is focused on refining its pharmacological profile and clinical potential, with the ultimate goal of translating this compound into therapeutic applications for patients.
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